N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid
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Overview
Description
“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid”, also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”, is a chemical compound with the empirical formula C10H17NO4 . It is a heterocyclic building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC@HC(O)=O
. The InChI key for this compound is HRMRQBJUFWFQLX-SSDOTTSWSA-N
. Physical And Chemical Properties Analysis
“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Enantioselective Synthesis
Enantioselective synthesis utilizing N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid is a significant area of interest, with applications in creating complex molecules with high enantiomeric purity. For instance, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, allowing for the efficient synthesis of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. This method is instrumental in the convergent and reliable preparation of a broad range of functionalized 2-aryl-N-Boc-pyrrolidines, showcasing its utility in creating stereochemically complex structures (Campos et al., 2006).
Polymerization Catalysts
Another intriguing application is in the field of polymer science, where boric acid and its derivatives have been explored as biocatalysts for the ring-opening polymerization (ROP) of ε-caprolactone and other cyclic esters. Such studies highlight the potential of using N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid-related chemistry in developing environmentally friendly polymerization processes, indicating a move towards more sustainable and metal-free catalysis systems (Ren et al., 2015).
Synthesis of Heterocycles
The compound also finds application in the synthesis of heterocycles, such as the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This showcases its versatility in constructing complex, ring-based structures that are prevalent in many bioactive molecules and pharmaceuticals (Seki et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVFXLPVTWCHS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
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